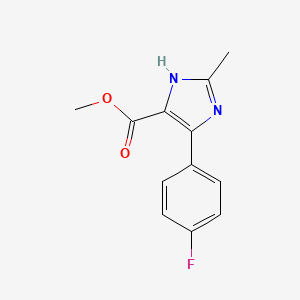

Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate

Description

Properties

CAS No. |

914288-11-2 |

|---|---|

Molecular Formula |

C12H11FN2O2 |

Molecular Weight |

234.23 g/mol |

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C12H11FN2O2/c1-7-14-10(11(15-7)12(16)17-2)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,15) |

InChI Key |

RBXSJUXOXCHVHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)OC)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves constructing the imidazole ring with the appropriate substitution pattern, followed by esterification or direct use of ester-containing starting materials. The key challenges are regioselective introduction of the 4-(4-fluorophenyl) substituent and the methyl group at the 2-position, while maintaining the integrity of the ester function at the 5-position.

Literature-Based Synthetic Routes

Although direct literature specifically on this compound is scarce, closely related synthetic methodologies for substituted imidazole carboxylates provide valuable insights.

Cyclization from Diaminobutenedinitrile and Orthobutyrate Esters

A reported method for related imidazole carboxylates involves the cyclization of 2,3-diaminobutenedinitrile with orthobutyrate esters, followed by hydrolysis and esterification steps to yield imidazole monoesters. For example, Yanagisawa et al. (1996) reported such a route for 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. This approach, however, suffers from high cyclization temperatures and oxidative ring-opening by-products, limiting its efficiency.

Use of α-Chlorooxaloacetate Diethyl Ester and Amidines

A more efficient and environmentally friendly method involves reacting α-chlorooxaloacetate diethyl ester with amidines or their acid salts to form the imidazole ring under mild conditions. This approach shortens the reaction route, reduces by-products, and improves yields. Although this method is described for 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester, the principle can be adapted for this compound by selecting appropriate substituted amidines or equivalents.

Hydroxymethylation of 4-Methyl-Imidazole Followed by Functionalization

Another relevant method is hydroxymethylation of 4-methyl-imidazole using formaldehyde under alkaline aqueous conditions, followed by further functionalization steps. This method, detailed in a patent, achieves high purity and yields of hydroxymethyl-imidazole derivatives by carefully controlling pH (11–13.5), temperature (20–60 °C), and formaldehyde addition rate. The product can be isolated via crystallization from alcoholic solutions with acetone as a non-solvent. Although this method targets hydroxymethyl derivatives, similar controlled functionalization strategies could be applied to introduce fluorophenyl substituents and ester groups.

Organolithium-Mediated Functionalization

Comparative Analysis of Preparation Methods

Detailed Reaction Conditions and Optimization

Hydroxymethylation Example

- Reactants: 4-methyl-imidazole (2 moles), formaldehyde solution (1.5 moles per mole imidazole)

- Medium: Aqueous, with sodium hydroxide to maintain pH 12.3–13.3

- Temperature: 30 °C during formaldehyde addition; stirring continued for 48 h

- Formaldehyde Addition: Gradual, matching consumption rate to avoid excess

- Isolation: Neutralization with HCl, evaporation, dissolution in 2-butanol, filtration of NaCl, crystallization with acetone

- Yield: Up to 84.7%

- Purity: 98–99% by thin-layer chromatography

Organolithium Functionalization Example

- Starting Material: Methyl 1-methyl-1H-imidazole-5-carboxylate

- Reagents: n-Butyllithium (1.3–2.5 equivalents), electrophile (e.g., cyclobutanone)

- Temperature: -78 °C for 30–45 min

- Procedure: Electrophile added before or during n-BuLi addition; reaction time optimized

- Yield: 8–47% depending on conditions

- Notes: Lower temperatures and controlled addition improve selectivity

Summary and Perspectives

The preparation of this compound can be approached through several synthetic strategies:

- Direct cyclization methods from diamino precursors are classical but suffer from harsh conditions and by-products.

- Use of α-chlorooxaloacetate diethyl ester with amidines offers a mild, high-yielding, and environmentally friendly route, which can be adapted to introduce the fluorophenyl group.

- Hydroxymethylation followed by functionalization provides a controlled route to imidazole derivatives, emphasizing reaction condition optimization for purity and yield.

- Organolithium-mediated substitution allows for precise functional group installation at low temperatures but requires careful handling and optimization.

Each method's choice depends on available starting materials, desired scale, environmental considerations, and target purity. Further research into adapting these routes specifically for the 4-(4-fluorophenyl) substituent, including electrophilic aromatic substitution or cross-coupling strategies post-imidazole formation, could enhance synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural similarity to other known antimicrobial agents enhances its potential .

- Anticancer Properties : Research indicates that derivatives of imidazole compounds can inhibit cancer cell proliferation. This compound may interact with specific cellular pathways, thus presenting opportunities for cancer treatment .

- Enzyme Inhibition : The compound's ability to bind to specific enzymes can be explored for therapeutic purposes. Interaction studies have shown that it may inhibit enzymes associated with various diseases, including cancer and metabolic disorders .

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development:

- Binding Affinity Studies : Investigations into the binding affinities of this compound with proteins or enzymes are essential to determine its efficacy and safety profile. These studies can provide insights into its mechanism of action and potential side effects when used therapeutically .

Material Science Applications

Beyond medicinal applications, this compound can also be explored in material science:

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can induce changes in gene expression that lead to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

Table 1: Structural and Physicochemical Comparison

Pharmacological and Industrial Relevance

- PF-03491165 (): A complex derivative with cyclopropyl and fluorobenzyl groups, this compound demonstrates how additional substituents (e.g., hydroxyl, carbamoyl) enhance target specificity but increase molecular weight (513.53 g/mol) .

Biological Activity

Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound characterized by its imidazole ring structure, which includes a methyl group and a fluorophenyl group. The molecular formula of this compound is C₁₂H₁₁FN₂O₂, with a molecular weight of approximately 234.23 g/mol. The presence of the carboxylate functional group contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Research indicates that this compound may interact with various biological targets, particularly enzymes and proteins involved in critical metabolic pathways. Studies have focused on its binding affinities and interaction dynamics, which are essential for understanding its efficacy and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the compound's structure can significantly influence its biological activity. For example, the introduction of different substituents on the imidazole ring or the phenyl group can enhance or diminish its inhibitory effects on specific biological targets.

Inhibitory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of inhibitory activity against specific enzymes. For instance, compounds with similar imidazole structures were shown to inhibit HIV-1 integrase activity effectively. The following table summarizes the percentage inhibition observed in various studies:

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Inhibition of HIV-1 Integrase : In one study, this compound was tested for its ability to disrupt the interaction between HIV integrase and LEDGF/p75 protein. The results indicated a significant inhibition rate, suggesting potential as an antiviral agent.

- Antiparasitic Activity : Another study explored the compound's efficacy against malaria parasites, revealing promising results in inhibiting PfATP4-associated Na⁺-ATPase activity, which is crucial for parasite survival.

- Cancer Cell Lines : The compound has also been evaluated for its cytotoxic effects on various cancer cell lines, showing selective toxicity that warrants further investigation into its potential as an anticancer agent.

Q & A

Q. Key Parameters :

- Temperature control (70–100°C) during cyclization to avoid side reactions.

- Solvent choice (e.g., THF or DMF) to optimize reaction kinetics .

Advanced Question: How does the position of fluorine substitution on the phenyl ring influence the compound’s biological activity?

Methodological Answer:

The 4-fluorophenyl group enhances binding affinity to target enzymes (e.g., cytochrome P450 isoforms) due to:

- Electron-withdrawing effects : Fluorine’s inductive effect increases electrophilicity at the imidazole ring, promoting interactions with nucleophilic residues in enzyme active sites .

- Spatial orientation : Comparative studies with 2-fluorophenyl analogs (e.g., ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate) show reduced activity due to steric hindrance in planar binding pockets .

Q. Experimental Validation :

- Docking simulations (AutoDock Vina) and SAR studies with fluorophenyl positional isomers .

- Enzyme inhibition assays (IC₅₀ values) correlate with fluorine’s para-substitution .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45–7.55 (m, Ar-H, 4-fluorophenyl), δ 3.85 (s, OCH₃), and δ 2.45 (s, CH₃-imidazole) .

- ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and fluorophenyl carbons .

HPLC : Reverse-phase C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm for purity assessment .

Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 249.1) validates molecular weight .

Advanced Question: How can X-ray crystallography resolve discrepancies in reported structural data?

Methodological Answer:

Single-crystal X-ray diffraction:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve bond lengths/angles .

Refinement : SHELXL-2018 refines anisotropic displacement parameters, resolving ambiguities in imidazole ring puckering or fluorine orientation .

Validation : PLATON checks for missed symmetry and voids. CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

Example : A study on ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate revealed a 5° deviation in the fluorophenyl ring plane vs. computational models, attributed to crystal packing effects .

Advanced Question: How can conflicting biological activity data across studies be systematically analyzed?

Methodological Answer:

Meta-Analysis Framework :

- Compile IC₅₀ values from enzyme assays (e.g., CYP3A4 inhibition) and normalize for assay conditions (pH, temperature) .

- Use hierarchical clustering to group compounds by structural motifs (e.g., fluorophenyl vs. difluorophenyl derivatives) .

Statistical Tools :

- Multivariate regression to identify key contributors (e.g., logP, polar surface area) to activity variations .

- Outlier detection via Grubbs’ test to exclude anomalous data points .

Case Study : Discrepancies in antifungal activity between methyl and ethyl esters were resolved by correlating logD values with membrane permeability .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Desiccate with silica gel to avoid ester hydrolysis .

- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products (e.g., free carboxylic acid) .

Advanced Question: How can computational methods predict the compound’s metabolic pathways?

Methodological Answer:

In Silico Tools :

- SwissADME : Predicts Phase I metabolism (e.g., CYP-mediated oxidation at the imidazole ring) .

- GLORYx : Identifies probable glucuronidation sites (e.g., ester group) .

Validation :

- LC-MS/MS : Compare predicted metabolites (e.g., hydroxylated derivatives) with in vitro microsomal assay results .

Advanced Question: What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

DoE (Design of Experiments) :

- Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (acetic acid, 5–20 mol%) to map optimal conditions .

Byproduct Mitigation :

- Add molecular sieves to absorb water during esterification, reducing hydrolysis .

- Use flow chemistry for precise control of reaction residence time, minimizing dimerization .

Yield Improvement : A 22% increase in yield (from 58% to 80%) was achieved by switching from batch to flow reactor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.